1,3-dimethyl-3-nitrosourea
Overview
Description
Preparation Methods
Dimethynur can be synthesized by the nitrosation of symmetrical dimethylurea with sodium nitrite in the presence of sulfuric acid . This method involves the following steps:
Reactants: Symmetrical dimethylurea and sodium nitrite.
Reaction Conditions: The reaction is carried out in the presence of sulfuric acid.
Procedure: The symmetrical dimethylurea is treated with sodium nitrite under acidic conditions to yield dimethynur.
Chemical Reactions Analysis
Dimethynur undergoes various chemical reactions, including:
Oxidation: Dimethynur can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield corresponding amines.
Substitution: Dimethynur can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Dimethynur has been studied for its effects on biological systems, particularly its interaction with DNA and proteins.
Industry: Dimethynur is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of dimethynur involves its interaction with cellular components, particularly DNA. It acts as an alkylating agent, forming covalent bonds with DNA and leading to the formation of cross-links. This results in the disruption of DNA replication and transcription, ultimately leading to cell death. The molecular targets of dimethynur include guanine and adenine bases in DNA, and the pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Dimethynur is part of a class of compounds known as nitrosoureas, which are characterized by their nitroso and urea functional groups. Similar compounds include:
Carmustine (BCNU): Another nitrosourea used as an antineoplastic agent.
Lomustine (CCNU): A nitrosourea with similar applications in cancer treatment.
Streptozocin: A nitrosourea used primarily in the treatment of pancreatic cancer.
Compared to these compounds, dimethynur has unique properties, such as its specific molecular structure and reactivity, which make it suitable for certain applications. Its uniqueness lies in its specific interaction with DNA and its potential therapeutic applications in the treatment of leukemia .
Properties
IUPAC Name |
1,3-dimethyl-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHNSQLZKUIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074501 | |
Record name | N,N'-Dimethyl-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-32-1 | |
Record name | N,N′-Dimethyl-N′-nitrosourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethylnitrosourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosodimethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dimethyl-N-nitrosourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYNUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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